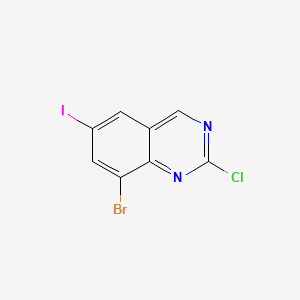
8-Bromo-2-chloro-6-iodoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-chloro-6-iodoquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrClIN2 and a molecular weight of 369.38 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a quinazoline core, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 8-Bromo-2-chloro-6-iodoquinazoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve bulk custom synthesis and procurement to meet specific purity and quantity requirements .
Análisis De Reacciones Químicas
8-Bromo-2-chloro-6-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-2-chloro-6-iodoquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-chloro-6-iodoquinazoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
8-Bromo-2-chloro-6-iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as:
- 8-Bromo-2-chloro-6-fluoroquinazoline
- 6-Bromo-2,4-dichloroquinazoline
- 4-Anilinoquinazoline derivatives
These compounds share similar structural features but differ in their halogen substituents and specific applications. The presence of different halogens can influence the compound’s reactivity, biological activity, and overall properties .
Propiedades
Fórmula molecular |
C8H3BrClIN2 |
|---|---|
Peso molecular |
369.38 g/mol |
Nombre IUPAC |
8-bromo-2-chloro-6-iodoquinazoline |
InChI |
InChI=1S/C8H3BrClIN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H |
Clave InChI |
FMOJESWTEYBFTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=NC=C21)Cl)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


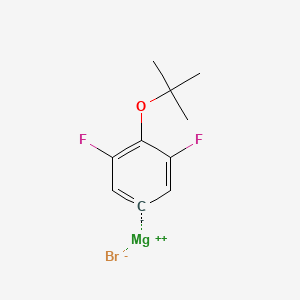
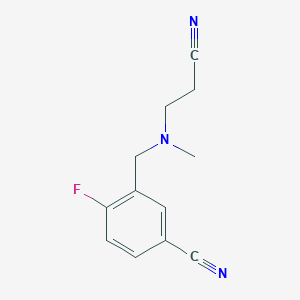
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
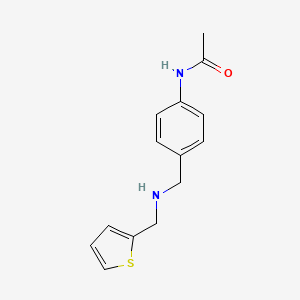
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)


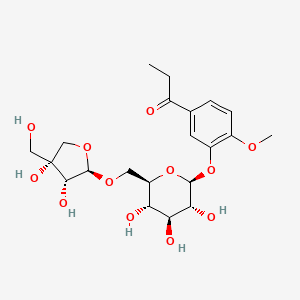

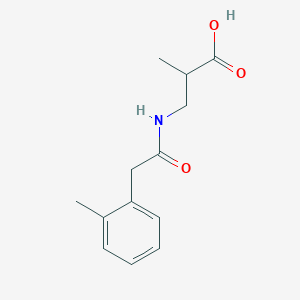
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
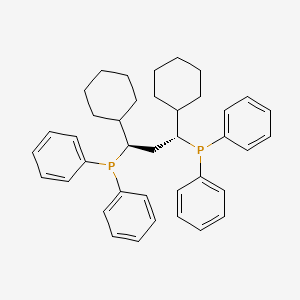
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
